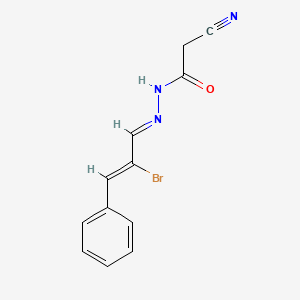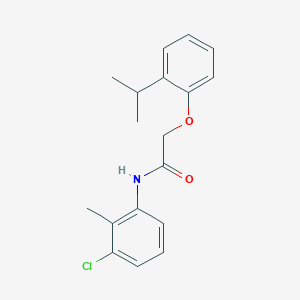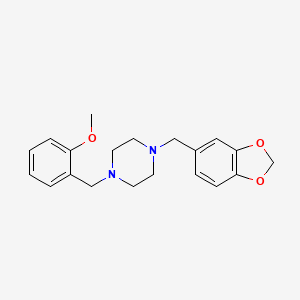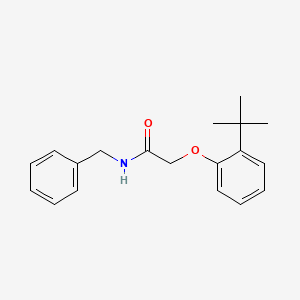
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the condensation of cyanoacetohydrazide with different aldehydes or ketones. For instance, Mahmoud et al. (2013) described the preparation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide by condensing isatin with cyanoaceto-hydrazide in refluxing 1,4-dioxane, leading to the formation of novel heterocyclic compounds and spirooxoindoles, showcasing a methodology that could be applicable to the synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide (Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide has been studied using X-ray crystallography. For example, Quoc et al. (2019) described the crystal and molecular structures of two N'-(1-phenyl-benzyl-idene)-2-(thiophen-3-yl)acetohydrazides, providing insights into the structural characteristics of similar compounds (Quoc et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions to afford novel heterocyclic compounds. Mahmoud et al. (2013) demonstrated that 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide underwent a series of heterocyclization reactions, indicating the potential reactivity of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide in similar reactions (Mahmoud & El-Azm, 2013).
Physical Properties Analysis
The physical properties of compounds like N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide, including melting points, solubility, and crystalline structure, can often be inferred from related compounds. The work by Kulai and Mallet-Ladeira (2016) on the synthesis and analysis of a coumarin-based compound provides an example of how physical properties can be determined for similar compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are crucial for understanding the utility of such compounds. The study by Sophy and Reheim (2023) on the synthesis of novel azoles/azines from 2-cyano-N'-(3-(2-(2-cyanoacetyl)hydrazinyl)cyclohex-2-en-1-ylidene)acetohydrazide, highlights the chemical versatility and reactivity of these compounds, providing valuable insights into their chemical properties (Sophy & Reheim, 2023).
科学的研究の応用
Synthesis and Characterization N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds that show potential pharmacological activities. This compound has been used in the preparation of novel benzimidazole derivatives, which were characterized and screened for their anticonvulsant properties. The synthesis involves the use of o-phenylenediamine and phenoxyacetic acid as starting materials, leading to compounds with significant protective indexes compared to standard drugs (Shaharyar et al., 2016).
Antimicrobial and Antifungal Applications Another study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds, including 2-pyridone, chromene, and hydrazone derivatives, showed promising in vitro antibacterial and antifungal activities, demonstrating the potential of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide in the development of new antimicrobial agents (Darwish et al., 2014).
Anticancer Potential Research on thiazoline-tetralin derivatives synthesized from N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide evaluated their anticancer potency against various human cancer cell lines. Certain compounds exhibited high antitumor efficiency and induced significant apoptosis levels, suggesting the applicability of this chemical in anticancer drug development (Turan-Zitouni et al., 2018).
Antidiabetic Applications A study on indole-based hybrid oxadiazole scaffolds, incorporating N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide, explored their potential as antidiabetic agents. The compounds demonstrated significant α-glucosidase inhibitory activity, highlighting their potential for further research as antidiabetic agents (Nazir et al., 2018).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. This could include testing it in various reactions, studying its interactions with other molecules, and exploring its potential uses in fields like medicine or materials science .
特性
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-11(8-10-4-2-1-3-5-10)9-15-16-12(17)6-7-14/h1-5,8-9H,6H2,(H,16,17)/b11-8-,15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFHVYNWDPIKEO-QBDLBBPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CC#N)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)



![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)
![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)
![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)
![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)